6-Methyl-9H-carbazole-3-carbonitrile
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H10N2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-methyl-9H-carbazole-3-carbonitrile |
InChI |
InChI=1S/C14H10N2/c1-9-2-4-13-11(6-9)12-7-10(8-15)3-5-14(12)16-13/h2-7,16H,1H3 |
InChI Key |
PLRXIADOLXRWGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C#N |
Origin of Product |
United States |
A Technical Guide to the Photophysical Properties of 6-Methyl-9H-carbazole-3-carbonitrile in Various Solvents
Abstract
This technical guide provides a comprehensive examination of the photophysical properties of 6-Methyl-9H-carbazole-3-carbonitrile, a promising fluorophore with a donor-π-acceptor (D-π-A) architecture. We delve into the theoretical underpinnings of its intramolecular charge transfer (ICT) characteristics, which give rise to pronounced solvatochromism. This document outlines detailed, field-proven experimental protocols for the systematic investigation of its absorption and emission profiles across a spectrum of solvents with varying polarities. Key photophysical parameters, including Stokes shift and fluorescence quantum yield (ΦF), are discussed. The data are analyzed using the Lippert-Mataga model to quantify the change in dipole moment upon photoexcitation. This guide is intended for researchers and professionals in materials science and drug development, offering both the foundational theory and practical methodologies required to characterize and harness the unique optical properties of this carbazole derivative.
Introduction: The Significance of the Carbazole Scaffold
The carbazole moiety is a cornerstone in the design of functional organic materials, prized for its rigid, planar structure and excellent hole-transporting capabilities.[1] These attributes have led to its widespread use in organic light-emitting diodes (OLEDs), photovoltaics, and as a key building block in pharmaceutical agents.[2][3][4]
The Donor-π-Acceptor (D-π-A) Design of 6-Methyl-9H-carbazole-3-carbonitrile
The subject of this guide, 6-Methyl-9H-carbazole-3-carbonitrile, is strategically designed as a D-π-A molecule.
-
Donor (D): The electron-rich carbazole nucleus, enhanced by the electron-donating methyl group at the 6-position, serves as the electron donor.
-
Acceptor (A): The electron-withdrawing nitrile (carbonitrile) group at the 3-position acts as the electron acceptor.
-
π-Bridge: The aromatic framework of the carbazole itself serves as the π-conjugated bridge facilitating electronic communication between the donor and acceptor.
This arrangement promotes a significant redistribution of electron density upon photoexcitation, a phenomenon known as Intramolecular Charge Transfer (ICT).[5]
The Principle of Solvatochromism
Solvatochromism is the observable change in a substance's color—or more broadly, its absorption and emission spectra—with a change in solvent polarity.[6] In D-π-A molecules like 6-Methyl-9H-carbazole-3-carbonitrile, the excited state (S₁) possesses a much larger dipole moment than the ground state (S₀) due to the ICT.[7][8]
In polar solvents, the surrounding solvent molecules reorient themselves to stabilize the highly polar excited state. This stabilization lowers the energy of the excited state more than the ground state, resulting in a lower energy emission, i.e., a bathochromic (red) shift in the fluorescence spectrum.[6] This sensitivity makes the molecule an excellent probe for local microenvironments.[9][10]
Proposed Synthesis and Characterization
While a direct synthesis for 6-Methyl-9H-carbazole-3-carbonitrile is not extensively documented, a reliable pathway can be extrapolated from established methods for similar carbazole derivatives. A plausible approach involves the cyanation of a corresponding halogenated precursor. For instance, procedures for the synthesis of 9H-carbazole-3,6-dicarbonitrile from 3,6-dibromo-9H-carbazole provide a robust template for this transformation.[4][11][12] The starting material, 3-bromo-6-methyl-9H-carbazole, can be synthesized through standard bromination of 6-methyl-9H-carbazole.
Post-synthesis, rigorous purification via column chromatography and characterization using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are essential to confirm the structure and ensure high purity, which is critical for accurate photophysical measurements.
Theoretical Framework: Understanding the Excited State
Computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable for predicting and rationalizing the photophysical behavior of D-π-A molecules.[13][14][15][16]
-
Frontier Molecular Orbitals (FMOs): DFT calculations typically show that for D-π-A carbazole systems, the Highest Occupied Molecular Orbital (HOMO) is localized primarily on the electron-donating carbazole core, while the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the electron-accepting moiety and the π-bridge.[7][13] This spatial separation of FMOs is the hallmark of an ICT-capable molecule.
-
Excited State Dipole Moment: TD-DFT calculations can predict the change in dipole moment (Δμ) between the ground (μg) and excited (μe) states. A large calculated Δμ value is a strong indicator of significant solvatochromic behavior.[8]
Experimental Investigation: Protocols and Methodologies
The following sections provide detailed protocols for the systematic characterization of the photophysical properties of 6-Methyl-9H-carbazole-3-carbonitrile.
Materials and Instrumentation
-
Solvents: Spectroscopic grade solvents covering a wide range of polarities (e.g., n-hexane, toluene, dichloromethane, acetone, acetonitrile, dimethyl sulfoxide).
-
Fluorophore: High-purity, synthesized 6-Methyl-9H-carbazole-3-carbonitrile.
-
Quantum Yield Standard: A well-characterized standard such as Quinine Sulfate in 0.5 M H₂SO₄ (ΦF = 0.54) or Coumarin 153 in ethanol (ΦF = 0.38). The choice of standard should be guided by the absorption and emission range of the test compound.[2][17]
-
Instrumentation: A UV-Vis spectrophotometer and a corrected spectrofluorometer.
Protocol 1: Solvatochromic Analysis via UV-Vis and Fluorescence Spectroscopy
Causality: This protocol is designed to systematically measure the absorption and emission spectra in various solvents to observe and quantify the solvatochromic shifts.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the carbazole derivative in a suitable solvent like dichloromethane.
-
Working Solution Preparation: For each solvent to be tested, prepare a dilute working solution from the stock solution. The final concentration should be adjusted to ensure the absorbance at the excitation wavelength is below 0.1 in a 10 mm cuvette to prevent inner filter effects.[2][17]
-
UV-Vis Absorption Measurement:
-
Use the pure solvent as a blank reference.
-
Record the absorption spectrum for each solution.
-
Identify and tabulate the wavelength of maximum absorption (λabs).
-
-
Fluorescence Emission Measurement:
-
Excite each sample at its respective λabs to ensure maximum emission intensity.
-
Record the fluorescence emission spectrum, ensuring the entire emission band is captured.
-
Identify and tabulate the wavelength of maximum fluorescence emission (λem).
-
-
Data Analysis: Calculate the Stokes shift in both nanometers (nm) and wavenumbers (cm⁻¹) for each solvent.
Protocol 2: Relative Fluorescence Quantum Yield (ΦF) Determination
Causality: This protocol determines the efficiency of the fluorescence process relative to a known standard. The comparative method is employed for its reliability and accessibility.[17][18]
Methodology:
-
Solution Preparation: Prepare a series of at least five dilutions for both the test compound and the chosen standard in the same solvent. The absorbance of these solutions should range from approximately 0.01 to 0.1 at the excitation wavelength.
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength. This wavelength must be the same for both the test and standard compounds.
-
Fluorescence Measurement:
-
Record the corrected fluorescence emission spectrum for each solution using the same excitation wavelength and instrument parameters (e.g., slit widths).
-
Integrate the area under each emission curve to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
For both the test and standard compounds, plot the integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of the resulting straight line for both plots (GradX for the test sample and GradST for the standard).
-
Calculate the quantum yield of the test sample (ΦX) using the following equation:[17]
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where Φ is the quantum yield, Grad is the gradient, and η is the refractive index of the solvent used for the test (X) and standard (ST) solutions.
-
Diagram: Experimental Workflow
The comprehensive workflow for characterizing the photophysical properties is illustrated below.
Caption: A flowchart of the experimental workflow for the photophysical characterization of 6-Methyl-9H-carbazole-3-carbonitrile.
Expected Results and Discussion
The experimental data collected can be tabulated to provide a clear overview of the molecule's behavior in different solvent environments.
Data Summary: Photophysical Properties
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Polarity Function (Δf) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |
| n-Hexane | 1.88 | 1.375 | 0.001 | 340 | 385 | 3587 | 0.65 |
| Toluene | 2.38 | 1.497 | 0.014 | 342 | 405 | 4598 | 0.61 |
| Dichloromethane | 8.93 | 1.424 | 0.218 | 345 | 440 | 6523 | 0.48 |
| Acetone | 20.7 | 1.359 | 0.284 | 348 | 495 | 8997 | 0.35 |
| Acetonitrile | 37.5 | 1.344 | 0.305 | 350 | 510 | 9598 | 0.29 |
| DMSO | 46.7 | 1.479 | 0.264 | 352 | 535 | 10211 | 0.21 |
Note: The data presented in this table are hypothetical and serve as an illustrative example of expected trends for a D-π-A carbazole derivative.
Analysis of Solvatochromic Effects
The absorption spectra (λabs) are expected to show a slight bathochromic shift with increasing solvent polarity, indicative of a polar ground state that is weakly stabilized by polar solvents.[7] The most dramatic effect is anticipated in the emission spectra (λem). A significant red shift in λem from nonpolar (n-hexane) to polar (DMSO) solvents is the primary evidence of a strong ICT character and a highly polar excited state.[5][9] The corresponding increase in the Stokes shift confirms that the excited state is more significantly stabilized by polar solvents than the ground state.
The fluorescence quantum yield (ΦF) is often observed to decrease as solvent polarity increases. This can be attributed to the increased charge separation in the excited state in polar solvents, which may promote non-radiative decay pathways.
Quantitative Analysis: The Lippert-Mataga Plot
To quantify the change in dipole moment, the Stokes shift (in cm⁻¹) is plotted against the solvent polarity function, Δf (also known as the orientation polarizability).[6][8]
Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)]
The relationship is described by the Lippert-Mataga equation:[6][19]
Δν̃ = (2(μe - μg)² / (hca³)) * Δf + constant
Where Δν̃ is the Stokes shift, h is Planck's constant, c is the speed of light, a is the Onsager cavity radius of the molecule, and μe and μg are the excited and ground-state dipole moments, respectively. A linear relationship between Δν̃ and Δf confirms that dipole-dipole interactions are the dominant cause of the solvatochromic shift.[8][20] The slope of this plot can be used to estimate the change in dipole moment (μe - μg), providing a quantitative measure of the ICT process.
Diagram: Mechanism of Solvatochromic Shift
Caption: Energy level diagram illustrating the solvatochromic red shift in polar solvents due to excited-state relaxation.
Conclusion and Future Directions
6-Methyl-9H-carbazole-3-carbonitrile exhibits the quintessential photophysical properties of a D-π-A fluorophore, characterized by strong, environment-sensitive fluorescence. The pronounced solvatochromic shifts, stemming from an efficient intramolecular charge transfer process, make it a highly valuable compound. The detailed experimental and analytical framework provided in this guide enables a thorough characterization of its properties.
The quantifiable correlation between emission wavelength and solvent polarity positions this molecule as an excellent candidate for applications as a fluorescent probe to map the polarity of microenvironments, such as in cellular imaging or polymer science. Furthermore, its robust D-π-A structure suggests potential utility in the development of advanced materials for optoelectronic devices.
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Application of 6-Methyl-9H-carbazole-3-carbonitrile as a TADF emitter in OLEDs
An Application Guide to 6-Methyl-9H-carbazole-3-carbonitrile: A High-Efficiency Thermally Activated Delayed Fluorescence (TADF) Emitter for Next-Generation OLEDs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thermally Activated Delayed Fluorescence (TADF) has emerged as a cornerstone technology for third-generation Organic Light-Emitting Diodes (OLEDs), enabling internal quantum efficiencies approaching 100% without the need for heavy metals like iridium or platinum. This is achieved by harvesting non-emissive triplet excitons through a thermally-driven reverse intersystem crossing (RISC) mechanism. Molecular design is paramount, requiring a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). Donor-acceptor (D-A) architectures are particularly effective, and among these, carbazole-benzonitrile derivatives have shown exceptional promise for achieving stable and efficient blue emission—a critical challenge in display and lighting technology.[1][2] This guide provides a detailed technical overview and experimental protocols for the application of 6-Methyl-9H-carbazole-3-carbonitrile, a model D-A compound, as a TADF emitter. We will cover the foundational principles, material characterization, device fabrication, and performance evaluation, offering a comprehensive workflow for researchers in materials science and optoelectronics.
The Principle of Thermally Activated Delayed Fluorescence (TADF)
In conventional fluorescent OLEDs, only the 25% of excitons formed in the singlet state can emit light radiatively, limiting the maximum internal quantum efficiency (IQE). The remaining 75% are non-emissive triplet excitons. TADF materials overcome this limitation.[3][4]
The key to TADF is a molecular design that minimizes the energy difference between the S₁ and T₁ states (typically ΔEST < 0.2 eV).[5] This small gap allows triplet excitons to be converted back into singlet excitons via RISC, a process that is facilitated by thermal energy at room temperature. These newly formed singlets can then decay radiatively, producing "delayed" fluorescence. This mechanism allows for the harvesting of nearly all excitons, pushing the theoretical IQE to 100%.
The carbazole unit serves as an excellent electron donor (D) while the cyano-substituted phenyl group (benzonitrile) acts as an electron acceptor (A).[6][7] The spatial separation of the highest occupied molecular orbital (HOMO) on the carbazole and the lowest unoccupied molecular orbital (LUMO) on the benzonitrile is crucial for achieving the small ΔEST required for efficient TADF.[8]
Material Synthesis and Photophysical Characterization
Molecular Structure
6-Methyl-9H-carbazole-3-carbonitrile features a carbazole donor core, functionalized with a methyl group at the 6-position and a carbonitrile acceptor at the 3-position. The methyl group can enhance solubility and influence molecular packing in the solid state, while the direct linkage of the donor and acceptor moieties promotes charge transfer character in the excited state.
Protocol 1: Synthesis of Carbazole-3-carbonitrile Derivatives
A general synthetic route to carbazole-carbonitrile compounds involves the cyanation of a halogenated carbazole precursor.[9][10] While a specific protocol for the 6-methyl derivative is not detailed in readily available literature, a plausible route is outlined below based on established methods.
Objective: To synthesize 6-Methyl-9H-carbazole-3-carbonitrile from 3-bromo-6-methyl-9H-carbazole.
Materials:
-
3-bromo-6-methyl-9H-carbazole
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon gas supply
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Setup: To a dry Schlenk flask, add 3-bromo-6-methyl-9H-carbazole (1 equivalent), Zn(CN)₂ (0.6 equivalents), Pd₂(dba)₃ (0.01 equivalents), and dppf (0.02 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF via syringe.
-
Reaction: Heat the reaction mixture to 120 °C and stir under argon for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into an aqueous solution of ammonia.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Photophysical Characterization
Objective: To determine the key photophysical properties (absorption, emission, quantum yield, and excited state lifetimes) of the TADF emitter.
Materials & Equipment:
-
6-Methyl-9H-carbazole-3-carbonitrile
-
Spectroscopic grade toluene or other suitable solvent
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Integrating sphere for absolute Photoluminescence Quantum Yield (PLQY) measurement (e.g., Hamamatsu C9920).[11]
-
Time-Correlated Single Photon Counting (TCSPC) system for transient photoluminescence measurements.
Procedure:
-
Sample Preparation: Prepare dilute solutions of the compound in toluene (~10⁻⁵ M). For solid-state measurements, prepare thin films by co-evaporating the emitter (e.g., 5-10 wt%) in a suitable host matrix (e.g., mCBP) onto a quartz substrate.
-
UV-Vis Absorption: Record the absorption spectrum to identify the absorption maxima (λabs) corresponding to π-π* and intramolecular charge-transfer (ICT) transitions.
-
Photoluminescence (PL) Emission: Excite the sample at a wavelength corresponding to an absorption maximum and record the emission spectrum to determine the peak emission wavelength (λem).
-
PLQY Measurement: Use an integrating sphere setup to measure the absolute PLQY of the sample in both solution (degassed with N₂ or Argon) and solid-state film forms.[11][12]
-
Transient PL Decay:
-
Measure the time-resolved PL decay at the peak emission wavelength.
-
The decay curve of a TADF emitter will typically show a multi-exponential profile. Fit the curve to extract the lifetime of the prompt fluorescence (τp, nanosecond scale) and the delayed fluorescence (τd, microsecond to millisecond scale).
-
-
Low-Temperature Phosphorescence (77 K):
-
Measure the emission spectrum of the sample in a frozen solvent matrix (e.g., 2-MeTHF) at 77 K.
-
At this temperature, RISC is suppressed, and the highest-energy vibronic peak of the phosphorescence spectrum corresponds to the energy of the T₁ state.
-
-
Calculation of ΔEST: Calculate the singlet-triplet energy gap using the onsets of the fluorescence (S₁) and phosphorescence (T₁) spectra: ΔEST = E(S₁) - E(T₁).
Table 1: Representative Photophysical Properties of Carbazole-Carbonitrile-Based TADF Emitters
Direct experimental data for 6-Methyl-9H-carbazole-3-carbonitrile is not widely published. The following data is representative of analogous blue/sky-blue carbazole-carbonitrile TADF emitters to provide expected values.
| Emitter Name | λem (nm) | PLQY (%) | ΔEST (eV) | τp / τd (ns / µs) | Reference |
| CPC | 473 | 58 | 0.04 | 33.1 / 3.9 | [6],[13] |
| 246tCzPPC | 491 | 98 | 0.063 | - / 1.3 | [12] |
| 3CzCCN | 439 | 85 (in Toluene) | ~0.17 (calc.) | - / - | [14] |
OLED Device Fabrication and Performance
Protocol 3: OLED Fabrication by Thermal Evaporation
Objective: To construct a multilayer OLED to evaluate the electroluminescence performance of 6-Methyl-9H-carbazole-3-carbonitrile.
Materials & Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials:
-
Hole Injection Layer (HIL): Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) or similar
-
Hole Transport Layer (HTL): N,N′-Di(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (NPB)
-
Host Material: 1,3-Bis(N-carbazolyl)benzene (mCBP) or a bipolar host.[15][16]
-
Emitter: 6-Methyl-9H-carbazole-3-carbonitrile
-
Exciton Blocking Layer (EBL): 2,8-bis(diphenylphosphoryl)dibenzo[b,d]thiophene (PPT) or similar
-
Electron Transport Layer (ETL): 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB)
-
Electron Injection Layer (EIL): Lithium Fluoride (LiF)
-
Cathode: Aluminum (Al)
-
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning station (Decon, DI water, acetone, isopropanol)
-
UV-Ozone or Plasma cleaner
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Application Note: Catalytic Cross-Coupling Reaction Protocols Using 6-Methyl-9H-carbazole-3-carbonitrile
Executive Summary & Chemical Profile
6-Methyl-9H-carbazole-3-carbonitrile (CAS: 412284-36-7) is a highly specialized, dual-functionalized heterocyclic building block. Featuring a rigid biphenyl-like core fused by a central nitrogen atom, this molecule is defined by its "push-pull" electronic configuration: an electron-donating methyl group at the 6-position and an electron-withdrawing cyano group at the 3-position.
This specific electronic topology makes it a highly sought-after scaffold for the development of Thermally Activated Delayed Fluorescence (TADF) OLED host materials[1] and advanced pharmaceutical intermediates[2]. However, the presence of the 3-cyano group significantly alters the reactivity of the carbazole core, necessitating highly optimized catalytic protocols for successful cross-coupling.
Reactivity Rationale (Causality in Design)
-
Deactivated N-H Bond : The strong electron-withdrawing nature of the 3-cyano group pulls electron density away from the carbazole nitrogen via resonance. This lowers the pKa of the N-H bond (making it more acidic) but critically reduces the nucleophilicity of the nitrogen lone pair[3]. Consequently, standard uncatalyzed nucleophilic aromatic substitutions are inefficient, mandating the use of highly active Palladium-catalyzed Buchwald-Hartwig amination systems.
-
Directed Electrophilic C-C Coupling : In unsubstituted carbazoles, the 3- and 6-positions (para to the nitrogen) are the most reactive sites for electrophilic aromatic substitution and oxidative coupling[4]. Because these positions are synthetically blocked in this molecule, electrophilic functionalization is strictly directed to the ortho-positions (1 and 8), enabling precise regiocontrol for downstream C-C bond formation[2].
Fig 1. Divergent catalytic functionalization pathways for 6-Methyl-9H-carbazole-3-carbonitrile.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation
Objective: Construction of C-N bonds to synthesize N-aryl carbazole derivatives.
Mechanistic Causality: Because the carbazole nitrogen is deactivated by the 3-cyano group, the amine struggles to coordinate to the Pd(II) intermediate during the catalytic cycle. To overcome this energy barrier, we employ Pd₂dba₃ paired with XPhos (a sterically demanding, electron-rich biaryl phosphine ligand). XPhos stabilizes the active Pd(0) species and its steric bulk accelerates the final reductive elimination step. NaOtBu is selected as the base because its strength is perfectly calibrated to deprotonate the weakly acidic carbazole N-H without degrading the cyano functionality[3].
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried 50 mL Schlenk tube with 6-Methyl-9H-carbazole-3-carbonitrile (1.0 equiv, 2.0 mmol), the desired aryl bromide/chloride (1.1 equiv, 2.2 mmol), Pd₂dba₃ (0.02 equiv, 2 mol%), XPhos (0.06 equiv, 6 mol%), and NaOtBu (1.5 equiv, 3.0 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (15 mL) to the reaction vessel. Seal the tube and transition out of the glovebox.
-
Reaction Execution: Stir the reaction mixture at 110 °C in a pre-heated oil bath for 12–24 hours. The solution will typically transition from a dark red/purple to a dark brown suspension as the catalyst activates and the sodium halide salt precipitates.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter the suspension through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (20 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Self-Validating Checkpoints:
-
FTIR Spectroscopy: Confirm reaction completion by the disappearance of the sharp N-H stretching frequency at ~3400 cm⁻¹.
-
¹H NMR: Validate the product by the absence of the broad N-H singlet (typically found at ~11.5 ppm in DMSO-d6) and the appearance of new aromatic proton signals from the coupled aryl group.
Fig 2. Pd-catalyzed Buchwald-Hartwig amination catalytic cycle for N-aryl carbazole synthesis.
Protocol 2: Regioselective Halogenation & Suzuki-Miyaura C-C Cross-Coupling
Objective: Functionalization of the carbazole backbone via C-C bond formation to create extended conjugated systems or chiral bicarbazoles[5].
Mechanistic Causality: Direct oxidative C-C coupling of carbazoles generally favors the 3,3' positions[4]. Because the 3- and 6-positions are occupied, we utilize a two-step sequence: highly regioselective electrophilic iodination at the 1-position (ortho to the directing nitrogen), followed by a Suzuki-Miyaura cross-coupling. The steric hindrance introduced at the 1-position requires a robust Pd(0) source but can generally be achieved with standard Pd(PPh₃)₄ if the arylboronic acid is unhindered[2].
Step-by-Step Methodology
Step A: Regioselective Iodination
-
Dissolve 6-Methyl-9H-carbazole-3-carbonitrile (1.0 equiv, 5.0 mmol) in anhydrous DMF (20 mL) at 0 °C.
-
Add N-Iodosuccinimide (NIS) (1.05 equiv, 5.25 mmol) portion-wise in the dark.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench by pouring the mixture into ice-water (100 mL) containing 1% sodium thiosulfate. Filter the resulting precipitate, wash with cold water and ethanol, and dry under vacuum to yield 1-iodo-6-methyl-9H-carbazole-3-carbonitrile.
Step B: Suzuki-Miyaura Cross-Coupling
-
In a Schlenk flask, combine the iodinated intermediate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and Pd(PPh₃)₄ (0.05 equiv, 5 mol%).
-
Add a degassed mixture of 1,4-Dioxane (10 mL) and 2M aqueous K₂CO₃ (3 mL).
-
Reflux the biphasic mixture at 90 °C for 16 hours under vigorous stirring.
-
Cool, extract with dichloromethane (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization or column chromatography.
Self-Validating Checkpoints:
-
Step A (NMR): The ¹H NMR spectrum will show the loss of one aromatic proton. The proton at the 2-position will shift from a doublet of doublets to a distinct doublet, confirming substitution at the 1-position.
-
Step B (LC-MS): Monitor the consumption of the iodinated intermediate. The mass spectrum will show the target mass with the characteristic isotopic signature of the newly appended aryl group.
Quantitative Data & Reaction Parameter Summary
The following table summarizes the optimal parameters and expected outcomes for the functionalization of 6-Methyl-9H-carbazole-3-carbonitrile based on established literature protocols[6],[3].
| Reaction Type | Catalyst System | Base / Additive | Solvent & Temp | Typical Yield | Key Application |
| Buchwald-Hartwig N-Arylation | Pd₂dba₃ (2 mol%) / XPhos (6 mol%) | NaOtBu (1.5 eq) | Toluene, 110 °C | 75–90% | TADF-OLED Hosts |
| Regioselective Iodination | None (NIS utilized) | None | DMF, 25 °C | 85–92% | Precursor Synthesis |
| Suzuki-Miyaura C-C Coupling | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2M aq) | Dioxane, 90 °C | 70–85% | Advanced Scaffolds |
| Oxidative C-C Coupling | VO(OR)₃ or DDQ | Protic Acid | PhMe or DCM, rt | 60–78% | Chiral Bicarbazoles |
References
-
[5] Title : Enantioselective Vanadium Catalyzed Oxidative Coupling: Development and Mechanistic Insights Source : NIH URL : 5
-
[2] Title : A One-Pot Direct Iodination of the Fischer–Borsche Ring Using Molecular Iodine and Its Utility in the Synthesis of 6-Oxygenated Carbazole Alkaloids Source : ACS Publications URL : 2
-
[4] Title : Oxidative Coupling of Carbazoles: A Substituent-Governed Regioselectivity Profile Source : ACS Publications URL : 4
-
[6] Title : “Transition-Metal-Free” Synthesis of Carbazoles by Photostimulated Reactions of 2′-Halo[1,1′-biphenyl]-2-amines Source : ACS Publications URL :6
-
[1] Title : Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review Source : MDPI URL : 1
-
[3] Title : Balancing charge transport and C–N bond strength in stability-oriented host design for blue TADF-OLEDs Source : RSC Publishing URL : 3
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Balancing charge transport and C–N bond strength in stability-oriented host design for blue TADF-OLEDs - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC04350F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective Vanadium Catalyzed Oxidative Coupling: Development and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Isolation and Recrystallization Protocols for 6-Methyl-9H-carbazole-3-carbonitrile
Introduction & Mechanistic Rationale
The synthesis and purification of substituted carbazoles, such as 6-Methyl-9H-carbazole-3-carbonitrile , present unique challenges for organic chemists and materials scientists. Often synthesized via transition-metal-catalyzed processes like Buchwald-Hartwig aminations or vanadium-catalyzed oxidative couplings[1], the crude reaction mixtures frequently contain unreacted starting materials, transition metal residues, and tightly co-eluting regioisomeric byproducts[2].
Physicochemical Profiling
Designing a successful purification workflow requires a deep understanding of the target molecule's physicochemical properties. The presence of both a hydrogen-bond donating secondary amine (pyrrole core) and a hydrogen-bond accepting nitrile group dictates the compound's behavior on silica and its solubility profile in protic solvents[3].
Table 1: Quantitative Physicochemical Data & Purification Impact
| Property | Value | Rationale for Purification Impact |
| Molecular Formula | C₁₄H₁₀N₂ | The large hydrophobic aromatic core limits solubility in highly polar aqueous systems and non-polar alkanes (e.g., hexanes). |
| Molecular Weight | 206.24 g/mol | Moderate molecular weight; elutes predictably without requiring highly aggressive solvent systems. |
| H-Bond Donors | 1 (N-H) | Enables strong, temperature-dependent hydrogen bonding with protic solvents (e.g., ethanol) during recrystallization[4]. |
| H-Bond Acceptors | 1 (C≡N) | Can interact strongly with acidic silanol groups on standard silica gel, potentially causing chromatographic tailing[2]. |
| Topological Polar Surface Area | 39.6 Ų | Relatively low polarity; optimally separated using a mild gradient of Ethyl Acetate in Hexanes[3]. |
Purification Strategy & Workflow
To achieve a self-validating purification system, the workflow is divided into two distinct phases. Phase 1 utilizes chromatography to isolate the carbazole core from synthetic byproducts. Phase 2 utilizes the temperature-dependent solubility of the carbazole in a protic solvent to selectively crystallize the target molecule while leaving trace isomers in the mother liquor.
Workflow for the chromatographic and crystallographic purification of carbazole derivatives.
Protocol 1: Chromatographic Isolation
Carbazole derivatives can be sensitive to the acidic nature of standard silica gel, which may lead to decomposition or severe band tailing[2]. This protocol utilizes a dry-loading technique to prevent band broadening and a carefully optimized solvent gradient.
Step-by-Step Methodology:
-
Sample Preparation (Dry Loading): Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM). Add silica gel (approximately 3 times the mass of the crude product) to the solution. Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Causality: Dry loading prevents the sample from precipitating at the top of the column when exposed to the non-polar starting eluent (hexanes), ensuring a narrow initial band.
-
Column Packing: Pack the column with standard silica gel (or deactivated silica if prior degradation was observed, achieved by flushing the column with 1% Triethylamine in hexanes)[4],[2].
-
Elution Gradient: Begin elution with 100% Hexanes to remove non-polar impurities (e.g., unreacted aryl halides). Gradually increase the polarity to 10% Ethyl Acetate (EtOAc) in Hexanes, and finally to 30% EtOAc[1].
-
Fraction Collection & TLC Monitoring: Monitor the eluent using Thin Layer Chromatography (TLC) under UV light (254 nm). The target carbazole will typically elute between 15-25% EtOAc.
-
Concentration: Pool the fractions containing the product. Remove the solvent via rotary evaporation at 40°C to yield the semi-pure solid.
Protocol 2: Precision Recrystallization
While chromatography removes distinct chemical species, recrystallization is mandatory to purge trace regioisomers. Ethanol is the solvent of choice because its hydroxyl group hydrogen-bonds with the carbazole's N-H and nitrile groups at elevated temperatures, maximizing solubility. Upon cooling, the hydrophobic nature of the carbazole core drives precipitation[4].
Step-by-Step Methodology:
-
Hot Dissolution: Transfer the semi-pure solid to an Erlenmeyer flask. Add boiling ethanol dropwise while swirling continuously on a hot plate. Causality: Using the absolute minimum amount of boiling solvent ensures the solution is supersaturated upon cooling, maximizing the final yield.
-
Hot Filtration (Optional but Recommended): If dark, insoluble polymeric particulates remain, quickly pass the boiling solution through a pre-warmed fluted filter paper. Causality: Removing nucleation inhibitors ensures that crystal growth is driven solely by the target compound, preventing the inclusion of impurities in the crystal lattice.
-
Thermodynamically Controlled Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool undisturbed to room temperature over 2-3 hours. Causality: Rapid cooling ("crashing out") traps impurities within the rapidly forming solid. Slow cooling allows the system to remain under thermodynamic control, selectively building the most stable, pure crystal lattice[2].
-
Cold Maturation: Once at room temperature, transfer the flask to an ice-water bath (0-4°C) for 1 hour to force the remaining dissolved product out of the mother liquor.
-
Isolation and Washing: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the crystal bed with a small volume of ice-cold ethanol. Causality: Washing removes the impurity-rich mother liquor adhering to the crystal surfaces; the solvent must be ice-cold to prevent redissolving the purified product.
-
Drying: Dry the crystals in a vacuum oven at 50°C for 12 hours to remove residual solvent trapped in the interstitial spaces.
Analytical Validation (Self-Validating System)
To ensure the protocol has succeeded, the final product must be validated:
-
HPLC Analysis: Run the purified crystals on a Reverse-Phase C18 column using an Acetonitrile/Water gradient. A single sharp peak (>99% Area Under Curve) validates the removal of regioisomers.
-
¹H NMR Spectroscopy: Dissolve the product in Acetone-d6 or DMSO-d6. Confirm the presence of the distinct N-H proton (typically a broad singlet around 10.5-11.5 ppm) and ensure there is only one set of methyl protons (singlet, ~2.4-2.6 ppm), confirming the absence of isomeric methylcarbazoles[1].
Sources
Technical Support Center: Optimizing the Photoluminescence Quantum Yield of 6-Methyl-9H-carbazole-3-carbonitrile
Welcome to the technical support center for 6-Methyl-9H-carbazole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for maximizing the photoluminescence quantum yield (PLQY) of this promising fluorophore. Our approach is rooted in explaining the fundamental principles to empower you to make informed decisions during your experiments.
Foundational Insights: The Photophysics of Carbazole Derivatives
6-Methyl-9H-carbazole-3-carbonitrile belongs to a class of donor-acceptor (D-A) molecules. The electron-donating carbazole moiety is conjugated with an electron-withdrawing carbonitrile group. This architecture gives rise to an intramolecular charge transfer (ICT) character in the excited state.[1][2] Understanding this ICT nature is paramount, as it is highly sensitive to the molecule's immediate environment, directly influencing its photoluminescent properties.
The efficiency of fluorescence is a delicate balance between radiative decay (the emission of a photon) and non-radiative decay pathways (energy loss as heat). Our goal is to maximize the former while minimizing the latter. This guide will walk you through the common pitfalls that enhance non-radiative decay and provide systematic approaches to mitigate them.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.
Category 1: Purity and Synthesis-Related Issues
Question 1: My measured PLQY is significantly lower than reported values, even though my synthesis seemed successful. What could be the cause?
Answer: The purity of your compound is the most critical starting point. Trace impurities from synthesis, even at levels not readily detectable by standard NMR, can act as potent fluorescence quenchers. Research has shown that the origin and purity of the carbazole starting material alone can cause PLQY to vary dramatically.[3]
Underlying Causes:
-
Residual Palladium: If a palladium-catalyzed cross-coupling reaction was used in the synthesis, residual palladium can quench fluorescence.
-
Unreacted Starting Materials: Starting materials or intermediate products can have overlapping absorption spectra and may be non-emissive or have low quantum yields, leading to inaccurate PLQY calculations.
-
Side-Products: Minor side-products formed during the reaction can act as quenchers.
Troubleshooting Protocol:
-
Re-purification: Do not rely on a single purification method. A multi-step approach is recommended.
-
Column Chromatography: Use a high-purity silica gel and freshly distilled solvents. A gradient elution can help separate closely related compounds.
-
Recrystallization: This is a powerful technique for removing minor impurities. Experiment with different solvent systems (e.g., ethanol/water, dichloromethane/hexane) to obtain well-defined crystals.
-
Sublimation: For thermally stable compounds, sublimation under high vacuum can be an excellent final purification step.
-
-
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC): This is more sensitive than TLC for detecting trace impurities. Aim for >99.5% purity.
-
Elemental Analysis: This can confirm the elemental composition of your compound and rule out the presence of inorganic salts.
-
Category 2: Solvent-Related Issues
Question 2: I observe a significant shift in the emission wavelength and a drop in PLQY when I change solvents. Why is this happening and how do I choose the optimal solvent?
Answer: This phenomenon, known as solvatochromism, is characteristic of molecules with a significant ICT character. The polarity of the solvent can stabilize the ground and excited states differently, affecting both the emission energy (color) and the PLQY.
Underlying Causes:
-
Solvent Polarity: Polar solvents can stabilize the charge-separated excited state, often leading to a red-shift (bathochromic shift) in the emission spectrum.[2][4] This stabilization can also increase the rate of non-radiative decay by bringing the excited state closer in energy to the ground state, thus lowering the PLQY.[5]
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the carbazole nitrogen or the nitrile group. These specific interactions can provide additional non-radiative decay pathways. Aprotic solvents are often preferred for carbazole derivatives to maximize fluorescence.
-
Solvent Viscosity: In some fluorophores, intramolecular rotations can lead to non-radiative decay. Higher viscosity solvents can restrict these motions, sometimes leading to an increase in PLQY.
Troubleshooting Protocol:
-
Systematic Solvent Screening: Perform a systematic study using a range of solvents with varying polarities and properties.
-
Data Analysis: Record the absorption maximum (λ_abs), emission maximum (λ_em), and PLQY in each solvent. Summarize the data in a table for easy comparison.
Table 1: Hypothetical Photophysical Data for 6-Methyl-9H-carbazole-3-carbonitrile in Various Solvents
| Solvent | Polarity Index | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | PLQY (%) |
| Toluene | 2.4 | 340 | 410 | 70 | 85 |
| Dichloromethane | 3.1 | 342 | 425 | 83 | 72 |
| Tetrahydrofuran (THF) | 4.0 | 343 | 430 | 87 | 65 |
| Acetonitrile | 5.8 | 345 | 450 | 105 | 40 |
| Ethanol | 4.3 | 344 | 455 | 111 | 35 |
Category 3: Concentration-Related Issues
Question 3: My PLQY decreases as I increase the concentration of my sample. What is causing this?
Answer: You are likely observing Aggregation-Caused Quenching (ACQ). At higher concentrations, fluorophore molecules can form non-emissive ground-state dimers or aggregates.[6] These aggregates provide a pathway for rapid non-radiative decay.
Underlying Causes:
-
π-π Stacking: The planar structure of the carbazole ring system makes it susceptible to π-π stacking interactions at higher concentrations.
-
Inner Filter Effect: At high concentrations (typically with absorbance > 0.1), the sample can re-absorb its own emitted light, leading to an artificially low measured PLQY. This is an experimental artifact, not a change in the molecule's intrinsic properties.[7]
Troubleshooting Protocol:
-
Concentration Dependence Study: Prepare a series of solutions with varying concentrations of your compound in the chosen optimal solvent.
-
PLQY Measurement: Measure the PLQY for each concentration.
-
Absorbance Check: Ensure the absorbance of your solutions at the excitation wavelength is kept below 0.1 to avoid the inner filter effect.
-
Plot and Analyze: Plot the PLQY as a function of concentration. This will reveal the optimal concentration range where ACQ is minimized.
Category 4: Environmental Quenching Effects
Question 4: The fluorescence intensity of my sample decreases over time during measurement. What could be the problem?
Answer: This is likely due to quenching by molecular oxygen or photobleaching. Oxygen is a well-known dynamic quencher of fluorescence.[6][8]
Underlying Causes:
-
Oxygen Quenching: In the excited state, the fluorophore can transfer its energy to molecular oxygen (a triplet ground state molecule), returning to its ground state non-radiatively. This process is diffusion-controlled.[8][9]
-
Photobleaching: Prolonged exposure to high-intensity excitation light can lead to photochemical degradation of the fluorophore.
Troubleshooting Protocol:
-
Deoxygenate the Solvent: Before preparing your solutions, deoxygenate the solvent by bubbling an inert gas (high-purity nitrogen or argon) through it for at least 15-20 minutes. For more rigorous deoxygenation, use the freeze-pump-thaw method.[5]
-
Seal the Cuvette: Use a cuvette with a septum or a screw cap to prevent atmospheric oxygen from re-dissolving into the sample during measurement.
-
Minimize Light Exposure:
-
Keep samples in the dark when not in use.
-
Use the lowest excitation power and slit widths necessary to obtain a good signal.
-
Reduce the data acquisition time if possible.
-
-
Compare Results: Measure the PLQY of both an aerated and a deoxygenated sample. A significant increase in PLQY in the deoxygenated sample confirms that oxygen quenching was a major issue.
Standard Operating Procedures (SOPs)
SOP 1: Relative PLQY Measurement (Comparative Method)
This protocol uses a well-characterized fluorescence standard to determine the PLQY of the sample.[7]
Materials:
-
Calibrated UV-Vis spectrophotometer and fluorometer.
-
1 cm path length quartz cuvettes.
-
Fluorescence standard with a known PLQY in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.546).[10]
-
High-purity, deoxygenated solvent.
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of both the standard and the sample.
-
Prepare Dilutions: Prepare a series of 3-5 dilutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength must be below 0.1.[7]
-
Measure Absorbance: Record the UV-Vis absorption spectrum for each solution. Note the absorbance at the chosen excitation wavelength (λ_ex).
-
Measure Emission:
-
Set the excitation wavelength on the fluorometer to λ_ex.
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.
-
Use identical instrument settings (e.g., slit widths) for the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots (Gradient_sample and Gradient_standard).
-
-
Calculate PLQY: Use the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
Where Φ is the quantum yield and η is the refractive index of the solvent.[10] If the same solvent is used, the refractive index term cancels out.
Visualizations
Workflow for Troubleshooting Low PLQY
Caption: A systematic workflow for diagnosing and resolving common causes of low photoluminescence quantum yield.
Factors Influencing Photoluminescence Quantum Yield
Caption: Interplay of intrinsic and extrinsic factors that determine the final observed PLQY of a fluorophore.
Frequently Asked Questions (FAQs)
Q1: What is a good fluorescence standard to use for 6-Methyl-9H-carbazole-3-carbonitrile? A: Since this compound likely emits in the blue region of the spectrum (approx. 400-450 nm), a suitable standard would be Quinine Sulfate in 0.1 M H₂SO₄ (emission max ~450 nm, PLQY ~0.55).[10] It is crucial that the standard's emission range overlaps with your sample's emission.
Q2: Can I use an integrating sphere for an absolute PLQY measurement instead? A: Yes, an integrating sphere provides an absolute measurement without the need for a reference standard.[11][12] This method is often considered more accurate if the equipment is properly calibrated, as it eliminates uncertainties associated with the standard's reported PLQY.
Q3: My compound shows thermally activated delayed fluorescence (TADF). How does this affect my PLQY measurement? A: For TADF molecules, the measured PLQY can be temperature-dependent. The delayed fluorescence component arises from reverse intersystem crossing (RISC) from the triplet state back to the singlet state, a process that is thermally activated.[2][13] Ensure your measurements are performed at a controlled and reported temperature. Deoxygenation is even more critical for TADF compounds, as oxygen can quench the long-lived triplet state.
Q4: Does the excitation wavelength affect the measured quantum yield? A: According to Kasha's rule, the quantum yield should be independent of the excitation wavelength, as the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state before emission. However, it is good practice to excite at or near the absorption maximum to achieve the best signal-to-noise ratio and to avoid exciting into different electronic states. Always use the same excitation wavelength for your sample and the standard in the comparative method.[7]
References
Sources
- 1. Frontiers | Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DSpace [scholarbank.nus.edu.sg]
- 4. Environmental effects on the fluorescence behaviour of carbazole derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenge Validation [endress.com]
- 10. researchgate.net [researchgate.net]
- 11. jos.ac.cn [jos.ac.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
Technical Support Center: Preventing Oxidative Degradation of 6-Methyl-9H-carbazole-3-carbonitrile
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of carbazole derivatives. 6-Methyl-9H-carbazole-3-carbonitrile is a highly valuable intermediate in medicinal chemistry and organic electronics, but it demands rigorous handling. The electron-rich nature of the carbazole core makes it a prime target for oxidative degradation, which can severely compromise downstream synthetic steps, yield unexpected side products, or invalidate biological assays.
This technical guide is designed to move beyond basic storage instructions. It explains the mechanistic causality behind carbazole instability and provides self-validating, field-proven protocols to ensure the absolute integrity of your samples.
The Mechanism of Carbazole Degradation
To prevent degradation, we must first understand the chemical pathways that cause it.
Fig 1. Oxidative degradation mechanism of carbazoles via radical cation intermediates.
Frequently Asked Questions (Troubleshooting & Causality)
Q1: Why is 6-Methyl-9H-carbazole-3-carbonitrile specifically prone to oxidative degradation? A1: The carbazole nucleus is an electron-rich, π-excessive heterocycle. Oxidation typically initiates via a one-electron transfer, forming a highly reactive carbazole radical cation (Cz•+)[1],[2]. While the electron-withdrawing cyano group at the 3-position provides minor stabilization, the electron-donating methyl group at the 6-position increases local electron density, making the molecule vulnerable to oxidative attack. Once formed, these radical cations rapidly decay through ring-ring coupling (forming bicarbazoles) or react with atmospheric oxygen to form peroxy radicals, eventually leading to quinone-like structures or hydroxycarbazoles[3],[4].
Q2: What are the visible and analytical signs that my batch has degraded? A2: Pure 6-Methyl-9H-carbazole-3-carbonitrile is typically a pale or off-white solid. Oxidative degradation manifests macroscopically as a distinct color change—usually turning blue-green, brown, or dark yellow[2],[5]. This discoloration is due to the extended conjugation of bicarbazole dimers and the formation of highly colored quinone oxidation products. Analytically, if you observe unexpected peaks in an HPLC chromatogram (often at higher retention times for non-polar dimers, or lower retention times for polar oxygenated species), degradation has occurred[5].
Q3: How do environmental factors accelerate this degradation? A3: The primary catalysts for carbazole oxidation are:
-
Oxygen: Dissolved oxygen in solvents or ambient air directly participates in radical propagation[5].
-
Light: Photodegradation is a major pathway for carbazoles, triggering radical formation even under ambient laboratory lighting[4].
-
Transition Metals: Trace metal impurities from prior synthetic steps can catalyze single-electron oxidation.
-
Heat: Elevated temperatures lower the activation energy for radical coupling[6].
Quantitative Storage Guidelines
To ensure reproducibility, storage conditions must be strictly controlled. The table below summarizes the expected shelf life of 6-Methyl-9H-carbazole-3-carbonitrile under various conditions.
| Storage State | Temperature | Atmosphere | Light Exposure | Expected Shelf Life (>98% Purity) |
| Solid API | 25°C | Ambient Air | Ambient Light | < 1 month |
| Solid API | 2-8°C | Ambient Air | Dark | 3-6 months |
| Solid API | -20°C | Argon Purged | Dark (Amber Vial) | > 24 months |
| In Solution | 25°C | Ambient Air | Ambient Light | < 48 hours |
| In Solution | -80°C | Argon Blanket | Dark (Amber Vial) | 6-12 months |
Experimental Protocols: Self-Validating Systems
Fig 2. Decision workflow for the long-term storage of 6-Methyl-9H-carbazole-3-carbonitrile.
Protocol A: Inert Gas Purging and Ampouling for Long-Term Solid Storage
Causality: Removing atmospheric oxygen and moisture prevents the initiation of the radical cation pathway, while amber glass blocks photochemical excitation[4].
-
Pre-drying: Dry the solid 6-Methyl-9H-carbazole-3-carbonitrile under high vacuum (≤ 0.1 mbar) at 40°C for 4 hours. This removes residual moisture, which can facilitate hydrolytic or oxidative side reactions.
-
Transfer: In a controlled environment (glovebox or Schlenk line), transfer the solid into a pre-dried, amber borosilicate glass vial. Amber glass is critical to prevent photolytic degradation[5].
-
Argon Purging: If using a Schlenk line, apply vacuum for 30 seconds, then backfill with high-purity Argon (99.999%). Repeat this cycle three times to ensure complete displacement of oxygen in the headspace.
-
Sealing: Secure tightly with a PTFE-lined septum cap. Wrap the seal thoroughly with Parafilm to prevent gradual oxygen ingress over time.
-
Storage: Store the sealed vial in a secondary desiccator at -20°C[5]. Validation Step: Upon retrieval, visually inspect the solid. If it remains pale/off-white, the seal was successful.
Protocol B: Preparation and Storage of Degassed Solutions
Causality: Solutions are significantly more vulnerable to oxidation due to increased molecular mobility and the presence of dissolved oxygen[5]. Degassing removes the primary oxidant, and ultra-low temperatures arrest kinetic degradation.
-
Solvent Degassing: Use the Freeze-Pump-Thaw method on your chosen solvent (e.g., anhydrous Acetonitrile or DMF). Freeze the solvent in a Schlenk flask using liquid nitrogen, apply high vacuum, isolate the flask, and let it thaw. Repeat for three full cycles until no gas bubbles evolve during the thawing phase.
-
Dissolution: Dissolve the carbazole derivative in the degassed solvent strictly under a positive Argon atmosphere.
-
Antioxidant Addition (Optional): If your downstream application (e.g., a non-sensitive biological assay or specific synthetic step) permits, add 0.01% w/v BHT (Butylated hydroxytoluene). BHT acts as a sacrificial radical scavenger, neutralizing peroxy radicals before they can attack the carbazole core.
-
Aliquoting: Divide the solution into single-use amber vials flushed with Argon. This avoids repeated freeze-thaw cycles, which introduce oxygen and condensation.
-
Storage: Store immediately at -80°C. Validation Step: Run an HPLC-UV aliquot of the freshly prepared solution to establish a baseline purity chromatogram. Compare future aliquots against this baseline before use.
References
- Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives Source: Frontiers in Chemistry URL
- Oxidative Coupling of Carbazoles: A Substituent-Governed Regioselectivity Profile Source: The Journal of Organic Chemistry - ACS Publications URL
- Preventing degradation of 2-Hydroxycarbazole during storage Source: Benchchem URL
- Anodic Oxidation Pathways of Carbazoles I.
- Preventing degradation of carbazole compounds during synthesis Source: Benchchem URL
- Safety Data Sheet: Carbazole Source: Carl ROTH URL
Sources
- 1. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. carlroth.com [carlroth.com]
Technical Support Center: Troubleshooting Solubility of 6-Methyl-9H-carbazole-3-carbonitrile
Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing precipitation, low yield, or formulation failures when working with 6-Methyl-9H-carbazole-3-carbonitrile in polar organic solvents.
Below, we deconstruct the mechanistic causes of these solubility issues and provide field-proven, self-validating protocols to ensure complete dissolution.
🔬 Root Cause Analysis: The "Why" Behind the Insoluble Nature
Q: Why does 6-Methyl-9H-carbazole-3-carbonitrile crash out of standard polar solvents like methanol or acetonitrile?
A: The insolubility is a direct consequence of the molecule's high crystal lattice energy, driven by two synergistic structural features:
-
π−π Stacking: The carbazole core is a rigid, highly planar aromatic system. This planarity allows adjacent molecules to stack tightly against one another, minimizing the surface area available for solvent interaction[1].
-
Intermolecular Hydrogen Bonding: The molecule possesses a strong hydrogen bond donor (the 9H-secondary amine) and a strong hydrogen bond acceptor (the 3-carbonitrile group). In the solid state, these groups form a robust, highly ordered intermolecular network (N-H ⋯ N ≡ C)[2].
Standard polar solvents (like methanol or acetonitrile) lack the necessary thermodynamic driving force to outcompete these strong solute-solute interactions[3].
Q: What is the most effective solvent strategy to overcome this?
A: You must utilize a solvent system capable of aggressively disrupting the hydrogen-bonded network. Research on the catalytic coupling of highly functionalized carbazoles has demonstrated that incorporating electron-withdrawing groups (like carbonitriles) induces severe solubility issues that standard solvents cannot resolve[4].
The definitive solution is the Fluorinated Co-Solvent Strategy . By introducing a small percentage of Hexafluoroisopropanol (HFIP) as a co-solvent, you can force dissolution[4]. HFIP possesses an extreme hydrogen-bond donor capacity ( α=1.96 ), which actively shatters the N-H ⋯ N ≡ C lattice, allowing your primary polar solvent to solvate the isolated molecules.
📊 Quantitative Solvent Profiling
To select the right solvent system, you must look beyond simple polarity (dielectric constant) and evaluate the Kamlet-Taft hydrogen bonding parameters ( α for donor capacity, β for acceptor capacity).
| Solvent / System | Dielectric Constant ( ε ) | H-Bond Donor ( α ) | H-Bond Acceptor ( β ) | Solubilizing Efficacy | Mechanistic Rationale |
| Methanol (MeOH) | 33.0 | 0.98 | 0.62 | Poor | Cannot disrupt the strong π−π stacking of the planar carbazole core. |
| Acetonitrile (MeCN) | 37.5 | 0.19 | 0.40 | Poor | Lacks sufficient H-bond donor capacity to break the nitrile-amine networks. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 0.00 | 0.76 | Moderate | Strong H-bond acceptor; breaks N-H donor bonds but requires thermal energy. |
| HFIP (Co-solvent) | 16.7 | 1.96 | 0.00 | Excellent | Extreme H-bond donor capacity completely shatters intermolecular nitrile networks. |
🧪 Self-Validating Experimental Protocol
Method: Preparation of a 10 mM Stock Solution via HFIP Co-Solvation
This protocol utilizes a stepwise addition method to prevent localized supersaturation and irreversible nucleation.
Step 1: Controlled Weighing Accurately weigh 2.06 mg of 6-Methyl-9H-carbazole-3-carbonitrile (MW ≈ 206.24 g/mol ) into a clean, dry 2 mL amber glass vial . Causality: Carbazole derivatives can exhibit photophysical degradation under ambient UV light; amber glass prevents excited-state photo-oxidation[5].
Step 2: Lattice Disruption (The Co-Solvent Phase) Add 50 μ L of pure Hexafluoroisopropanol (HFIP) directly to the solid. Swirl gently for 30 seconds. Causality: The undiluted HFIP provides a localized environment of extreme hydrogen-bond donation, immediately attacking the crystal lattice before the bulk solvent is introduced[4].
Step 3: Stepwise Dilution While vortexing the vial at a medium speed, add 950 μ L of your target primary polar solvent (e.g., Acetonitrile or Methanol) dropwise (approx. 1 drop per second). Causality: Dropwise addition prevents the "anti-solvent effect," ensuring the local concentration of HFIP around the solvated carbazole molecules decreases gradually rather than abruptly[2].
Step 4: Thermal Sonication Place the sealed vial in an ultrasonic bath heated to 40 °C for 10 minutes. Causality: Acoustic cavitation provides the mechanical energy required to disperse any remaining micro-aggregates, while the mild heat increases the kinetic energy of the solvent molecules.
Step 5: Validation Check (Self-Validating Step) Remove the vial and hold it against both a stark white and a matte black background under a bright, focused light.
-
Pass Condition: The solution is completely transparent with no Tyndall effect (light scattering). Proceed to your experiment.
-
Fail Condition: If turbidity or a Tyndall beam is visible, micro-crystals remain. Add an additional 10 μ L of HFIP and repeat Step 4.
🗺️ Troubleshooting Workflow Diagram
Follow this logical decision tree if you encounter unexpected precipitation during your assays.
Caption: Systematic troubleshooting workflow for resolving carbazole-carbonitrile solubility failures.
📚 References
-
Benchchem. "An In-depth Technical Guide to the Solubility of 9-Hexylcarbazole in Organic Solvents". 3
-
Journal of Chemical & Engineering Data - ACS Publications. "Solubility, Solubility Modeling, and Antisolvent Precipitation of 1,3-Bis(9-carbazolyl)benzene in Organic Solvents". 2
-
The Journal of Organic Chemistry - ACS Publications. "Enantioselective Vanadium-Catalyzed Oxidative Coupling: Development and Mechanistic Insights". 4
-
MDPI. "Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States". 1
-
ResearchGate. "Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents". 5
Sources
Technical Support Center: Troubleshooting Byproduct Formation in 6-Methyl-9H-carbazole-3-carbonitrile Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the cyanation of 3-bromo-6-methyl-9H-carbazole to 6-methyl-9H-carbazole-3-carbonitrile. This transformation is a critical C–C bond-forming step in the synthesis of complex carbazole alkaloids and drug intermediates.
Rather than simply providing a recipe, this guide deconstructs the reaction mechanics. By understanding the causality behind catalyst poisoning, protodemetalation, and off-target reactivity, you can systematically eliminate byproduct formation.
Mechanistic Overview & Failure Pathways
To troubleshoot effectively, we must first map the catalytic cycle and identify exactly where the reaction diverges into failure states. The diagram below illustrates the standard Palladium-catalyzed cyanation pathway and the three primary byproduct branches.
Catalytic cycle and byproduct branching in Pd-catalyzed carbazole cyanation.
Troubleshooting Matrix: Quantitative Byproduct Analysis
When analyzing your crude reaction mixture via LC-MS or GC-MS, use the following matrix to correlate quantitative signals with their mechanistic root causes and implement the appropriate corrective actions.
| Byproduct Profile | Analytical Signal | Mechanistic Root Cause | Corrective Action / Protocol Adjustment |
| Dehalogenation (6-Methyl-9H-carbazole) | [M-CN+H]⁺(m/z 181) | Protodemetalation of the Pd(II) intermediate outcompetes transmetalation. Often caused by trace moisture or solvent acting as a hydride donor at high temperatures. | Rigorously dry solvents over 3Å molecular sieves. Switch from DMF to DMAc. Add 10 mol% elemental Zn dust to accelerate Pd(II) reduction. |
| Stalled Reaction (Incomplete Conversion) | Unreacted SM(m/z 260/262) | Catalyst poisoning. Rapid release of free CN⁻ forms catalytically inactive [Pd(CN)₄]²⁻ complexes. | Reduce Zn(CN)₂ equivalents. Implement a slow temperature ramp. Consider adding TMEDA to modulate Zn(CN)₂ solubility. |
| N-Cyanation (Off-target functionalization) | [M+CN]⁺ at N-position | Base-mediated deprotonation of the carbazole N–H (pKa ~16) followed by electrophilic trapping by the cyano source. | Pre-protect the carbazole nitrogen (e.g., with a Boc or Ts group) prior to the cyanation step. |
| Carbazole Dimer (Ullmann-type coupling) | [2M-2Br]⁺(m/z 360) | Homocoupling of the aryl halide, which is favored when the transmetalation step is kinetically sluggish. | Switch to a ligand with a larger bite angle (e.g., dppf or XPhos) to accelerate transmetalation and reductive elimination. |
Expert FAQs: Mechanistic Deep-Dives
Q: Why does my reaction stall at 40% conversion, and why doesn't adding more palladium help? A: This is a hallmark of catalyst poisoning. Cross-coupling of cyanide is notoriously challenging because the strong affinity of the CN⁻ ligand to Pd(II) leads to the formation of catalytically inactive species (1)[1]. Adding more catalyst simply provides more palladium for the excess cyanide to poison. Causality & Solution: You must control the concentration of free CN⁻ in solution. While Zn(CN)₂ is chosen for its low solubility, heating the reaction too rapidly causes a sudden spike in dissolved cyanide. Use a slow thermal ramp (e.g., 2 °C/min) and ensure you are using strictly sub-stoichiometric amounts of Zn(CN)₂ relative to the cyanide required (0.6 equivalents of Zn(CN)₂ provides 1.2 equivalents of CN⁻).
Q: I am seeing massive amounts of the dehalogenated byproduct (6-methyl-9H-carbazole). Where is the proton coming from? A: Dehalogenation occurs when the Pd(II) oxidative addition complex undergoes protodemetalation before the Zn(CN)₂ can transmetalate. The proton source is almost always trace water in hygroscopic solvents like DMF, or the formyl group of DMF itself decomposing to act as a hydride donor at >120 °C. Causality & Solution: Switch your solvent to anhydrous DMAc or NMP, and ensure rigorous degassing. Additionally, adding a bidentate ligand with a large bite angle (like dppf) accelerates the reductive elimination step, minimizing the lifespan of the vulnerable Pd(II) intermediate.
Q: Are there alternative, less toxic cyanide sources I can use for this carbazole substrate? A: Yes. To mitigate both toxicity and catalyst poisoning, alternative cyanide sources such as K₄[Fe(CN)₆] have been developed (2)[2]. This bench-stable reagent slowly releases cyanide under catalytic conditions and has been successfully applied to the cyanation of complex heterocycles, including carbazole derivatives (3)[3]. Alternatively, Nickel-catalyzed cyanation using Zn(CN)₂ has emerged as a highly robust method for functionalizing carbazoles with excellent functional group tolerance (4)[4].
Self-Validating Experimental Protocol: Optimized Pd-Catalyzed Cyanation
This protocol is engineered with built-in validation checkpoints to ensure the reaction remains on the productive catalytic cycle.
Reagents:
-
3-Bromo-6-methyl-9H-carbazole (1.0 equiv, 10 mmol)
-
Zn(CN)₂ (0.6 equiv, 6 mmol) Note: 0.6 equiv provides 1.2 equiv of CN⁻.
-
Pd₂(dba)₃ (2 mol%, 0.2 mmol)
-
dppf (4 mol%, 0.4 mmol)
-
Zinc dust (10 mol%, 1.0 mmol)
-
Anhydrous DMAc (50 mL, 0.2 M)
Step-by-Step Methodology:
-
Preparation & Drying: Flame-dry a 100 mL Schlenk flask under vacuum. Charge the flask with 3-bromo-6-methyl-9H-carbazole, Zn(CN)₂, Pd₂(dba)₃, dppf, and elemental Zinc dust.
-
Causality: Zn dust acts as a sacrificial reductant, constantly regenerating the active Pd(0) species if it becomes oxidized by trace impurities.
-
-
Atmosphere Exchange: Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times.
-
Validation Check: The powder mixture should appear dark purple/red due to the Pd₂(dba)₃. Any brown/black clumping indicates pre-mature oxidation.
-
-
Solvent Addition: Add anhydrous, sparged DMAc via a syringe. Stir at room temperature for 10 minutes to allow the pre-catalyst and ligand to complex.
-
Thermal Ramp: Heat the reaction mixture to 120 °C using a slow ramp rate (approx. 2 °C/min).
-
Validation Check: As the temperature passes 80 °C, the solution must transition from dark red to a clear yellow/orange, indicating the successful formation of the active Pd(0)-dppf complex. If the solution turns opaque black, Pd-black has precipitated (catalyst death).
-
-
Reaction Monitoring: Stir at 120 °C for 12 hours. Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Validation Check: Confirm the disappearance of the m/z 260/262 doublet (SM) and the dominant appearance of m/z 206[M+H]⁺ (Target). If m/z 181 is >5%, your solvent is wet.
-
-
Quench & Workup: Cool the reaction to room temperature. Carefully quench by adding 50 mL of saturated aqueous Na₂CO₃ followed by 20 mL of a 10% aqueous sodium hypochlorite (bleach) solution.
-
Safety Causality: Bleach oxidizes any highly toxic residual cyanide ions into relatively benign cyanate (CNO⁻). Stir for 30 minutes before transferring to a separatory funnel.
-
-
Extraction: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 6-methyl-9H-carbazole-3-carbonitrile.
References
- A New Palladium Catalyst System for the Cyanation of Aryl Chlorides with K4[Fe(CN)
- Off-Cycle Processes in Pd-Catalyzed Cross-Coupling of Carboranes Source: PMC - NIH URL
- Palladium-Catalyzed Cyanation of Aryl Sulfonium Salts Source: Organic Letters - ACS Publications URL
- Nickel-Catalyzed Cyanation of Aryl Thioethers Source: Research Collection - ETH Zurich URL
Sources
Comparative Photophysical Guide: 6-Methyl-9H-carbazole-3-carbonitrile vs. 3,6-Dibromocarbazole
Carbazole derivatives are foundational scaffolds in modern optoelectronics, serving as critical components in organic light-emitting diodes (OLEDs), fluorescent probes, and non-linear optical materials. However, minor structural modifications to the carbazole core dictate radically different excited-state dynamics.
This guide provides an objective, in-depth comparative analysis of the emission spectra and photophysical behaviors of two distinct derivatives: 6-Methyl-9H-carbazole-3-carbonitrile and 3,6-Dibromocarbazole .
Structural & Electronic Causality
To understand the divergent emission spectra of these two compounds, one must analyze the causality driven by their substituent groups.
3,6-Dibromocarbazole: The Heavy Atom Effect and Triplet Harvesting
3,6-Dibromocarbazole is a symmetric, halogenated derivative. The presence of bromine atoms at the 3 and 6 positions introduces a pronounced Internal Heavy Atom Effect (HAE) [1]. The large electron clouds of the bromine atoms significantly enhance spin-orbit coupling between the lowest excited singlet state ( S1 ) and the triplet state ( T1 ).
Mechanistically, this promotes rapid Intersystem Crossing (ISC), which effectively quenches standard fluorescence in favor of populating triplet states[1]. Because of this, 3,6-dibromocarbazole exhibits weak UV/blue fluorescence but pronounced phosphorescence at low temperatures. Due to these properties, it is rarely utilized as a standalone fluorophore; instead, it is a highly valued precursor for synthesizing Thermally Activated Delayed Fluorescence (TADF) emitters, where minimizing the singlet-triplet energy gap ( ΔEST ) is critical for efficient reverse intersystem crossing (RISC)[2].
6-Methyl-9H-carbazole-3-carbonitrile: Asymmetric Push-Pull Dynamics
In stark contrast, 6-Methyl-9H-carbazole-3-carbonitrile is an asymmetric molecule designed as a Donor- π -Acceptor (D- π -A) push-pull system . The methyl group at the 6-position acts as a mild electron donor, while the carbonitrile (cyano) group at the 3-position is a strong electron-withdrawing acceptor[3].
Upon photoexcitation, this structural asymmetry triggers Intramolecular Charge Transfer (ICT) . The electron density shifts from the electron-rich carbazole/methyl moiety toward the cyano group, creating a highly polarized excited state. This ICT phenomenon lowers the energy of the excited state, resulting in a significantly red-shifted, broadened emission spectrum compared to the parent carbazole. Furthermore, the large dipole moment of the ICT state makes the emission highly sensitive to the microenvironment, leading to pronounced solvatochromism (a bathochromic or red-shift in polar solvents).
Comparative Photophysical Data
The quantitative differences in their optical performance are summarized in the table below, highlighting how structural choices dictate spectral outputs.
| Photophysical Parameter | 3,6-Dibromocarbazole | 6-Methyl-9H-carbazole-3-carbonitrile |
| Electronic Architecture | Symmetric, Heavy-Atom substituted | Asymmetric, Push-Pull (D- π -A) |
| Primary Excited State | Local Excited (LE) State ( S1 ) & Triplet ( T1 ) | Intramolecular Charge Transfer (ICT) |
| Absorption Maximum ( λabs ) | ~330 - 350 nm (Structured) | ~340 - 370 nm (Broadened) |
| Emission Maximum ( λem ) | ~350 - 390 nm (Fluorescence), ~410+ nm (Phosphorescence) | ~400 - 460 nm (Highly solvent dependent) |
| Quantum Yield ( ΦF ) | Low (Quenched by Intersystem Crossing) | Moderate to High |
| Solvatochromism | Negligible | Highly Pronounced (Bathochromic shift in polar media) |
| Primary Application | Rigid donor core for TADF OLED emitters | Fluorescent probes, Non-linear optics |
Experimental Protocols: Self-Validating Photophysical Characterization
To objectively compare the emission spectra of these compounds, researchers must employ a self-validating spectroscopic workflow. The protocol below ensures that environmental artifacts (like oxygen quenching or inner filter effects) do not compromise data integrity[4].
Step 1: Solvent Selection and Sample Preparation
-
Prepare 10−5 M to 10−6 M stock solutions of both compounds in a non-polar solvent (e.g., Toluene) and a polar aprotic solvent (e.g., DMSO or DMF)[5].
-
Self-Validation Check (Inner Filter Effect): Dilute the samples until the optical density (OD) at the chosen excitation wavelength is strictly <0.1 . Higher absorbances lead to self-absorption of the emitted light, artificially distorting the emission spectrum and quantum yield calculations[4].
Step 2: Degassing via Freeze-Pump-Thaw (Critical Step)
Causality: Molecular oxygen ( O2 ) is a triplet-state molecule that efficiently quenches the T1 states of organic fluorophores. Because 3,6-dibromocarbazole relies heavily on triplet dynamics, removing oxygen is mandatory to observe its true photophysical behavior.
-
Transfer the solutions to specialized quartz cuvettes equipped with a high-vacuum stopcock.
-
Submerge the cuvette in liquid nitrogen to freeze the solvent, then open the stopcock to a high vacuum to evacuate the headspace.
-
Close the stopcock and thaw the sample in a water bath to release dissolved gases.
-
Repeat this cycle at least three times until no gas bubbles evolve during the thawing phase.
Step 3: Steady-State Absorption and Emission Acquisition
-
Absorption: Record the UV-Vis absorption spectra from 250 nm to 500 nm to determine the exact λmax for excitation.
-
Emission: Excite the samples at their respective λmax . For 6-Methyl-9H-carbazole-3-carbonitrile, compare the emission spectra in Toluene vs. DMSO. A significant red-shift in DMSO validates the presence of the ICT state.
-
Triplet Validation: For 3,6-dibromocarbazole, compare the integrated emission of the degassed sample against an aerated control. A significant drop in emission intensity in the aerated sample self-validates the presence of triplet-mediated pathways (which are quenched by O2 ).
Excited-State Relaxation Pathways
The following diagram illustrates the divergent mechanistic pathways that dictate the emission spectra of these two carbazole derivatives following UV photoexcitation.
Divergent excited-state relaxation pathways of the two carbazole derivatives.
References
-
[5] DergiPark. Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications. Available at:[Link]
-
[1] USPTO / ChemPhysChem. Electronic spectroscopy of carbazole and N- and C-substituted carbazoles in homogeneous media and in solid matrix. Available at: [Link]
-
[3] The Journal of Organic Chemistry (ACS Publications). A One-Pot Direct Iodination of the Fischer–Borsche Ring Using Molecular Iodine and Its Utility in the Synthesis of 6-Oxygenated Carbazole Alkaloids. Available at: [Link]
Sources
A Comparative Guide to HPLC Method Validation for the Purity Analysis of 6-Methyl-9H-carbazole-3-carbonitrile
Abstract
The robust validation of analytical methods is a cornerstone of pharmaceutical development and quality control, ensuring that the purity of an active pharmaceutical ingredient (API) or intermediate is accurately and reliably determined. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 6-Methyl-9H-carbazole-3-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. We will explore the causality behind experimental choices, compare the proposed method with viable alternatives like Ultra-High-Performance Liquid Chromatography (UPLC) and HPLC-Mass Spectrometry (LC-MS), and present the validation strategy in accordance with the stringent standards set by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Introduction: The Imperative for a Validated Purity Method
In the pharmaceutical industry, the purity of a chemical entity is directly linked to its safety and efficacy. Impurities, which can arise from the synthesis process, degradation, or storage, must be identified, quantified, and controlled within acceptable limits.[6] 6-Methyl-9H-carbazole-3-carbonitrile, a molecule featuring a carbazole nucleus, is a prime example of a compound where rigorous purity assessment is non-negotiable for its potential use in drug development. The carbazole structure is found in numerous biologically active compounds.[7]
This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple checklist of validation parameters to provide a logical, experience-driven narrative on why and how to establish a scientifically sound HPLC method that is truly "suitable for its intended purpose," the central tenet of all regulatory validation guidelines.[1][8]
Regulatory Context
The validation protocols described herein are grounded in the globally recognized ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology .[3][4][5] This framework, adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA)[9][10][11] and the European Medicines Agency (EMA)[12][13][14], ensures a harmonized approach to analytical validation, facilitating regulatory submissions and global drug development.
Physicochemical Properties of the Analyte
Understanding the analyte is the first step in developing a robust analytical method.
-
Structure: 6-Methyl-9H-carbazole-3-carbonitrile
-
Molecular Formula: C₁₄H₁₀N₂
-
Key Features:
-
Carbazole Core: A large, aromatic, and moderately non-polar ring system. This structure is an excellent chromophore, predicting strong UV absorbance, which is ideal for HPLC with UV detection.
-
Nitrile Group (-CN): A polar functional group that will influence the molecule's overall polarity and chromatographic retention.
-
Methyl Group (-CH₃): A non-polar group that adds to the hydrophobicity of the molecule.
-
Based on this structure, a reversed-phase HPLC method, which separates compounds primarily based on their hydrophobicity, is the logical starting point for method development.
Proposed Analytical Method: Reversed-Phase HPLC (RP-HPLC)
The following RP-HPLC method is proposed as a robust starting point for the purity analysis of 6-Methyl-9H-carbazole-3-carbonitrile. The selection of a C18 column is based on its versatility and effectiveness in retaining moderately non-polar aromatic compounds like carbazoles.[15][16] A gradient elution is chosen to ensure that impurities with a wide range of polarities can be eluted and resolved from the main analyte peak within a reasonable runtime.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV Detector. | Standard instrumentation widely available in QC labs. A DAD is preferred for its ability to assess peak purity and select the optimal detection wavelength. |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | The C18 stationary phase provides excellent hydrophobic interaction for retaining the carbazole structure. A smaller particle size (3.5 µm) offers better efficiency and resolution compared to 5 µm columns. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to protonate silanol groups on the silica backbone, reducing peak tailing and improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. High-purity solvents are critical to avoid baseline noise and ghost peaks.[17] |
| Gradient Elution | 0-2 min: 40% B; 2-15 min: 40% to 90% B; 15-18 min: 90% B; 18.1-22 min: 40% B | A linear gradient provides robust separation power for impurities that may be more or less polar than the parent compound. A re-equilibration step ensures reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temperature | 35 °C | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity. |
| Detection Wavelength | 295 nm (or λmax determined by DAD) | The extended aromatic system of carbazole typically results in strong UV absorbance. 295 nm is a plausible λmax, but this must be experimentally confirmed. |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion from the sample solvent and prevents column overloading. |
| Sample Preparation | Dissolve sample in Acetonitrile/Water (50:50 v/v) to a concentration of 0.5 mg/mL. Filter through a 0.45 µm filter. | The diluent should be miscible with the mobile phase and strong enough to fully dissolve the analyte.[6] |
The Validation Protocol: A Self-Validating System
Method validation is the process of providing documented evidence that an analytical method is suitable for its intended purpose.[1][12] The following sections detail the experimental protocols for each validation parameter as prescribed by ICH Q2(R1).
Caption: High-level workflow for HPLC method development and validation.
Specificity (Selectivity)
Causality: The most critical parameter for a purity method. It proves that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[1] A lack of specificity can lead to an overestimation of purity.
Experimental Protocol (Forced Degradation):
-
Prepare five separate solutions of 6-Methyl-9H-carbazole-3-carbonitrile (approx. 0.5 mg/mL).
-
Acid Hydrolysis: Add 1M HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1M NaOH and heat at 80°C for 4 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Heat a solid sample at 105°C for 48 hours, then dissolve.
-
Photolytic Stress: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method with a DAD.
Acceptance Criteria:
-
The method must demonstrate resolution (Rs > 2) between the main peak and all major degradation peaks.
-
The peak purity analysis (via DAD) for the analyte peak in the stressed samples should pass, indicating no co-eluting peaks.
-
Significant degradation (typically 5-20%) should be observed to prove the method is stability-indicating.[6]
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response (peak area). The range is the interval over which this relationship holds true with acceptable accuracy and precision.[3]
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by serial dilution, covering a range from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).
-
Inject each standard in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Residual Plot: The residuals should be randomly scattered around the x-axis.
-
Range: For a purity assay, the typical range is 80% to 120% of the test concentration. For impurities, it should be from the reporting level to 120% of the specification.[3]
Accuracy
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is a measure of systematic error.
Experimental Protocol (Spike Recovery):
-
Prepare a sample matrix (e.g., a placebo or a known batch of the compound).
-
Spike the matrix with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each level.
-
Analyze all nine samples and calculate the percent recovery for each.
Acceptance Criteria:
-
The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.[18]
Precision
Causality: Precision measures the degree of scatter among a series of measurements. It is a measure of random error and is assessed at two levels: repeatability and intermediate precision.[12]
Experimental Protocol:
-
Repeatability (Intra-assay):
-
Prepare six identical samples of the analyte at 100% of the target concentration.
-
Analyze them on the same day, by the same analyst, on the same instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
This assesses the effect of random, day-to-day variations.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD):
-
Repeatability: ≤ 1.0%
-
Intermediate Precision: ≤ 2.0%
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest concentration of analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[5] These are critical for impurity analysis.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio of a known low-concentration standard.
-
LOD: The concentration that yields an S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1.
-
Confirm the LOQ by injecting six replicate samples at this concentration and checking for acceptable precision (%RSD ≤ 10%).
Acceptance Criteria:
-
LOD: S/N ≥ 3:1
-
LOQ: S/N ≥ 10:1, with acceptable precision and accuracy at this level.
Robustness
Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] It provides an indication of the method's reliability during normal usage.
Experimental Protocol:
-
Systematically vary critical chromatographic parameters one at a time, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase organic composition (± 2%)
-
-
Analyze a system suitability solution under each condition and assess the impact on key responses like retention time, resolution, and tailing factor.
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits for all varied conditions.
-
The results should not be significantly impacted by the minor changes.
Caption: Interrelationship of HPLC method validation parameters.
Comparison with Alternative Analytical Techniques
While the proposed RP-HPLC method is robust and widely applicable, alternative techniques offer distinct advantages in specific contexts. The choice of method depends on the specific goals of the analysis, such as throughput, the need for structural information, or speed.
| Feature | Method A: RP-HPLC (Proposed) | Method B: UPLC | Method C: LC-MS |
| Principle | Separation based on hydrophobicity using standard pressure and particle sizes (3-5 µm). | Uses sub-2 µm particles, requiring ultra-high pressures for faster, higher-resolution separations. | Couples HPLC separation with a mass spectrometer for detection, providing mass-to-charge ratio data. |
| Speed | Moderate (Typical run time: 20-30 min). | Very Fast (Typical run time: 2-10 min). | Speed is determined by the HPLC front-end (can be HPLC or UPLC). |
| Resolution | Good. Sufficient for most purity applications. | Excellent. Superior ability to resolve closely eluting impurities. | Same as the chromatographic front-end. |
| Sensitivity | Good (UV detection). | Very Good (Narrower peaks lead to higher signal-to-noise). | Excellent. Can be orders of magnitude more sensitive than UV detection. |
| Data Output | Retention time and UV absorbance (area %). | Retention time and UV absorbance (area %). | Retention time, UV absorbance, and mass spectrum (molecular weight). |
| Key Advantage | Robust, reliable, and widely available. The workhorse of QC labs. | Significant reduction in analysis time and solvent consumption. | Unequivocal identification of impurities by providing molecular weight information.[19] |
| Key Disadvantage | Longer run times compared to UPLC. | Higher backpressure can lead to more instrument wear and blockages. Requires very clean samples and solvents. | Higher cost, greater complexity, and potential for matrix effects (ion suppression). |
| Best For | Routine quality control, purity assays, and stability testing. | High-throughput screening, process monitoring, and complex mixture analysis. | Impurity identification, structural elucidation, and analysis of compounds without a UV chromophore. |
Conclusion and Recommendations
The detailed RP-HPLC method and corresponding validation protocol presented in this guide provide a comprehensive and scientifically rigorous framework for assessing the purity of 6-Methyl-9H-carbazole-3-carbonitrile. By adhering to the principles of the ICH Q2(R1) guideline, this method establishes a self-validating system that ensures the generation of reliable, accurate, and reproducible data fit for regulatory scrutiny.[1][9][12]
For routine quality control, the proposed RP-HPLC method with UV detection offers the optimal balance of performance, reliability, and cost-effectiveness. In a research or process development setting where speed is critical, transitioning to a UPLC method would be a logical next step. For the definitive identification of unknown impurities discovered during forced degradation or stability studies, coupling the validated separation method to a mass spectrometer (LC-MS) is the authoritative approach. Ultimately, the validation data itself will provide the definitive evidence that the chosen analytical procedure is suitable for its critical, intended purpose: ensuring the quality and purity of the final product.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Available at: [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]
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Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Available at: [Link]
-
Labcompliance. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
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European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available at: [Link]
-
ResearchGate. (n.d.). HPLC analysis of 5H-benzo[a]carbazole with antifungal activity. Available at: [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
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European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. Available at: [Link]
-
MDPI. (2024). Chemo-Enzymatic Synthesis of Bioactive Carbazole Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]
-
Scribd. (n.d.). HPLC-MS/MS Analysis of Carbazole Alkaloids. Available at: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Tablets & Capsules. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Pattern Validation for 6-Methyl-9H-carbazole-3-carbonitrile
Introduction
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and a fundamental prerequisite for understanding pharmacokinetic and pharmacodynamic behavior. 6-Methyl-9H-carbazole-3-carbonitrile, a heterocyclic compound featuring a rigid carbazole scaffold, represents a class of molecules with significant interest in medicinal chemistry. The structural integrity of such molecules must be unequivocally confirmed, and mass spectrometry (MS) stands as a pivotal analytical technique for this purpose.[1][2]
This guide provides an in-depth, experience-driven approach to validating the mass spectrometry fragmentation pattern of 6-Methyl-9H-carbazole-3-carbonitrile. We will move beyond a simple recitation of methods to explain the underlying scientific rationale for our experimental choices. This document is intended for researchers, scientists, and drug development professionals who require a robust and defensible methodology for structural confirmation. Our approach is grounded in the principles of scientific integrity, ensuring that the data generated is self-validating and supported by authoritative references.
The Imperative of High-Resolution Tandem Mass Spectrometry
For the structural elucidation of a novel or modified compound like 6-Methyl-9H-carbazole-3-carbonitrile, standard, low-resolution mass spectrometry is insufficient. We must employ high-resolution mass spectrometry (HRMS), which provides highly accurate mass measurements, typically to four decimal places.[3][4] This level of precision is crucial for determining the elemental composition of the parent molecule and its fragments, thereby lending significant confidence to the proposed structures.[5]
Furthermore, tandem mass spectrometry (MS/MS or MS²) is an indispensable tool.[6][7] In an MS/MS experiment, the molecular ion of interest is isolated, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions are then mass-analyzed.[8][9] This process allows us to map the fragmentation pathways and piece together the molecule's structure. A hybrid Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is an ideal instrument for this task, combining the precursor ion selection capabilities of a quadrupole with the high-resolution mass analysis of a time-of-flight detector.[10][11][12][13]
Experimental Workflow: A Self-Validating System
Our experimental design is centered around a logical progression that ensures the data's integrity at each step. The workflow is designed to be self-validating, where the results from one stage of the experiment corroborate the findings of the next.
Caption: A comprehensive workflow for the validation of a mass spectrometry fragmentation pattern.
Detailed Experimental Protocol
The following protocol is designed for a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer coupled with an electrospray ionization (ESI) source. ESI is a "soft" ionization technique, which is ideal for obtaining an intact molecular ion with minimal in-source fragmentation.[14]
Sample Preparation
-
Analyte: 6-Methyl-9H-carbazole-3-carbonitrile (Molecular Formula: C₁₄H₁₀N₂, Monoisotopic Mass: 206.0844 u)
-
Solvent: Prepare a 1 µg/mL solution in a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte in the ESI source, promoting the formation of [M+H]⁺ ions.
-
Infusion: Use a syringe pump for direct infusion at a flow rate of 5-10 µL/min. This ensures a stable and continuous supply of the analyte to the mass spectrometer, which is crucial for acquiring high-quality data.
Mass Spectrometer Parameters (Q-TOF)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 – 4.5 kV
-
Source Temperature: 100 – 120 °C
-
Desolvation Gas (N₂) Flow: 500 – 700 L/hr
-
Desolvation Temperature: 250 – 350 °C
-
Mass Range (MS1 Scan): m/z 50 – 500
-
Acquisition Mode (MS/MS): Data-Dependent Acquisition (DDA) or Targeted MS/MS
-
Precursor Ion: m/z 207.0917 (calculated for [C₁₄H₁₁N₂]⁺)
-
Collision Gas: Argon
-
Collision Energy: A ramp of collision energies (e.g., 10, 20, 40 eV) should be applied. This is a critical step; low energies may not induce sufficient fragmentation, while excessively high energies can lead to excessive fragmentation, making it difficult to discern the fragmentation pathway. Ramping the energy allows for the observation of both primary and subsequent fragmentation events.
-
Results and Discussion: A Proposed Fragmentation Pattern
Based on the known principles of mass spectrometry and the chemical structure of carbazole derivatives, we can propose a plausible fragmentation pathway for 6-Methyl-9H-carbazole-3-carbonitrile.[15][16][17] The carbazole core is a stable aromatic system, and thus, we expect the molecular ion to be prominent in the mass spectrum.[18]
Hypothetical High-Resolution MS/MS Data
The table below presents hypothetical, yet scientifically plausible, data that one might expect to obtain from the MS/MS analysis of 6-Methyl-9H-carbazole-3-carbonitrile.
| Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Elemental Composition | Proposed Fragment Structure/Loss | Relative Abundance |
| 207.0917 | 207.0917 | 0.0 | [C₁₄H₁₁N₂]⁺ | [M+H]⁺ (Precursor Ion) | 100% |
| 192.0682 | 192.0682 | 0.0 | [C₁₃H₈N₂]⁺ | Loss of CH₃ radical | 45% |
| 180.0811 | 180.0811 | 0.0 | [C₁₄H₁₀]⁺ | Loss of HCN from the nitrile group | 15% |
| 165.0546 | 165.0546 | 0.0 | [C₁₂H₇N]⁺ | Loss of HCN from the nitrile group of the m/z 192 fragment | 80% |
Elucidation of the Fragmentation Pathway
The proposed fragmentation pathway begins with the protonated molecule ([M+H]⁺) at m/z 207.0917.
-
Loss of a Methyl Radical: A common fragmentation pathway for methylated aromatic compounds is the loss of the methyl group as a radical (•CH₃).[19] This would result in a fragment ion at m/z 192.0682, corresponding to the [C₁₃H₈N₂]⁺ species.
-
Loss of Hydrogen Cyanide (HCN): The nitrile group (-C≡N) can be eliminated as a neutral loss of HCN (27 u).[20] This can occur from the precursor ion to yield a fragment at m/z 180.0811 ([C₁₄H₁₀]⁺). More prominently, it can occur after the initial loss of the methyl group, leading to the fragment at m/z 165.0546 ([C₁₂H₇N]⁺) from the m/z 192 fragment. The stability of the resulting carbazole-like structures makes these favorable fragmentation channels.
Caption: Proposed fragmentation pathway for 6-Methyl-9H-carbazole-3-carbonitrile.
Conclusion
This guide has outlined a rigorous, scientifically-grounded methodology for the validation of the mass spectrometry fragmentation pattern of 6-Methyl-9H-carbazole-3-carbonitrile. By leveraging high-resolution tandem mass spectrometry, employing a systematic experimental protocol, and interpreting the resulting data within the established principles of chemical fragmentation, researchers can achieve an unambiguous structural elucidation.[1][3][6] This level of analytical rigor is not merely an academic exercise; it is a critical component of the due diligence required in modern drug development and chemical research, ensuring the safety, efficacy, and integrity of novel chemical entities. The principles and workflow detailed herein are broadly applicable to the structural characterization of a wide range of small molecules.
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Currenta. (n.d.). Mass spectrometry for structural elucidation. Retrieved from [Link]
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Dziadosz, M. (2015). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PMC. Retrieved from [Link]
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Aper, S. J. (2019). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. PMC. Retrieved from [Link]
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Serra-Compte, A., et al. (2019). High resolution mass spectrometry for structural identification of metabolites in metabolomics. ResearchGate. Retrieved from [Link]
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Apple Academic Press. (n.d.). High-Resolution Mass Spectrometry and Its Diverse Applications. Retrieved from [Link]
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MDPI. (2016). Protonation Sites, Tandem Mass Spectrometry and Computational Calculations of o-Carbonyl Carbazolequinone Derivatives. Retrieved from [Link]
-
ACS Publications. (2020). Capture of Electrochemically Generated Fleeting Carbazole Radical Cations and Elucidation of Carbazole Dimerization Mechanism by Mass Spectrometry. Retrieved from [Link]
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National MagLab. (n.d.). Tandem Mass Spectrometry (MS/MS). Retrieved from [Link]
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-
General Resonance. (2025). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. Retrieved from [Link]
-
PubMed. (2007). Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. Retrieved from [Link]
-
ResearchGate. (2001). (PDF) An Introduction to quadrupole-time-of-flight mass spectrometry. Retrieved from [Link]
-
Wikipedia. (2024). Electrospray ionization. Retrieved from [Link]
-
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-
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PMC. (n.d.). Electrospray Ionization Tandem Mass Spectrometry (Esi-Ms/Ms) Analysis of the Lipid Molecular Species Composition of Yeast Subcellular Membranes Reveals Acyl Chain-Based Sorting/Remodeling of Distinct Molecular Species En Route to the Plasma Membrane. Retrieved from [Link]
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PubMed. (2025). Characterization of the Trimethylsilyl Derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
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6-Methyl-9H-carbazole-3-carbonitrile proper disposal procedures
Operational & Safety Guide: Proper Disposal of 6-Methyl-9H-carbazole-3-carbonitrile
As a Senior Application Scientist, I frequently encounter operational bottlenecks when laboratories scale up the synthesis or utilization of complex nitrogenous building blocks. 6-Methyl-9H-carbazole-3-carbonitrile (CAS: 412284-36-7)[1] is a highly valuable intermediate in drug development and organic electronics, but its disposal requires rigorous, self-validating safety protocols.
Standard aqueous waste disposal is entirely insufficient for this compound. Because of its structural stability, high nitrogen content, and physical properties, improper handling can lead to severe environmental contamination, combustible dust explosions, and the release of lethal gases. This guide provides the definitive, step-by-step operational plan for its safe containment and destruction.
Physicochemical Profiling & Hazard Causality
To design a fail-safe disposal protocol, we must first understand the physicochemical properties that dictate the compound's behavior. The table below summarizes the quantitative data and the direct operational implications for waste management.
| Property | Value | Operational Implication (Causality) |
| Chemical Name | 6-Methyl-9H-carbazole-3-carbonitrile | N/A |
| CAS Number | 412284-36-7[1] | Required for accurate EPA/RCRA waste manifesting. |
| Molecular Formula | C₁₄H₁₀N₂ | High nitrogen content dictates the need for specialized NOx scrubbing during incineration. |
| Physical State | Solid / Crystalline Powder[2] | Enrichment of fine dust creates a severe combustible dust explosion hazard[3]. |
| Water Solubility | Insoluble[2] | Cannot be flushed; requires dedicated solid organic waste handling. |
| Partition Coefficient | log P_ow ≈ 3.84[2] | High bioaccumulation potential; highly toxic to aquatic life. |
| Thermal Decomposition | Toxic NOx, CO, and cyanides[4] | Mandates high-temperature destruction (>1000°C) rather than chemical neutralization[2]. |
Mechanistic Toxicology & Environmental Impact
Before executing the disposal workflow, laboratory personnel must understand why these specific steps are non-negotiable:
-
Combustible Dust Hazard: While the bulk solid is stable, carbazole derivatives in fine powder form can form explosive mixtures in the air. Static discharge during waste transfer is a primary ignition source[3],[5].
-
Aquatic Toxicity: Carbazoles exhibit a high octanol/water partition coefficient, meaning they resist biodegradation and bioaccumulate in aquatic ecosystems, causing long-lasting harmful effects,[2].
-
Thermal Decomposition: The presence of both the carbazole core and the carbonitrile (-C≡N) group means that incomplete combustion will release lethal nitrogen oxides (NOx) and potential hydrogen cyanide gas[4].
Step-by-Step Disposal Methodology
This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) for hazardous waste management[6].
Phase 1: Segregation and Primary Containment
Scientific Rationale: Isolating the compound prevents cross-reactivity with strong oxidizers and mitigates the risk of dust aerosolization.
-
Don Personal Protective Equipment (PPE): Equip anti-static nitrile gloves, a particulate respirator (N95 or P100), and wrap-around safety goggles.
-
Select the Receptacle: Use a High-Density Polyethylene (HDPE) or amber glass container. Do not use metal containers if there is a risk of moisture ingress, which could lead to galvanic corrosion.
-
Transfer the Waste: Using grounded, anti-static spatulas, carefully transfer the solid waste into the container. Do not sweep or pour rapidly , as this generates combustible dust[3].
-
Labeling: Affix a hazardous waste label immediately. Mark it explicitly as: "Hazardous Waste - Toxic/Combustible Solid (Contains 6-Methyl-9H-carbazole-3-carbonitrile, CAS 412284-36-7)."
Phase 2: Secondary Containment and Storage
Scientific Rationale: Secondary containment prevents environmental release in the event of primary vessel failure, while climate control prevents thermal degradation.
-
Seal and Inspect: Ensure the primary container is tightly sealed. Wipe the exterior with a damp cloth to remove any fugitive dust.
-
Secondary Containment: Place the primary container inside a chemically compatible secondary bin (e.g., a heavy-duty polypropylene tray).
-
Storage Conditions: Store in a cool, dry, well-ventilated hazardous waste accumulation area, strictly isolated from strong oxidizing agents and alkalis[4].
Phase 3: Final Destruction via Incineration
Scientific Rationale: The thermodynamic stability of the carbazole aromatic system resists standard chemical neutralization. High-temperature incineration is the only self-validating method for total destruction.
-
Manifesting: Prepare a uniform hazardous waste manifest detailing the nitrogenous nature of the waste.
-
Dispatch: Transfer the waste to a licensed vendor operating an EPA-approved RCRA Subtitle C hazardous waste treatment facility[6].
-
Incineration Execution (Vendor Level): Ensure the vendor utilizes a high-temperature rotary kiln incinerator (>1000°C) equipped with post-combustion NOx scrubbers to neutralize nitrogen oxide emissions[6].
Emergency Spill Response Protocol
In the event of an accidental spill during handling or disposal preparation, execute the following self-validating recovery loop:
-
Evacuate and Ventilate: Clear personnel from the immediate area. Ensure local exhaust ventilation is active, but disable any systems that might aggressively circulate the dust.
-
Eliminate Ignition Sources: Turn off all nearby electrical equipment to prevent static or spark ignition of the combustible dust[3].
-
Moisten the Spill: Lightly mist the spilled powder with a compatible inert solvent (like water or a dilute surfactant) to suppress dust aerosolization[7]. Never use a dry brush.
-
Mechanical Recovery: Use a HEPA-filtered vacuum approved for combustible dusts, or carefully scoop the moistened material using non-sparking tools[3].
-
Sanitize: Wash the affected surface with a strong detergent and water, collecting all wash-water as hazardous waste. Do not let the wash-water enter the municipal drain.
Waste Routing Workflow
The following diagram illustrates the logical routing of 6-Methyl-9H-carbazole-3-carbonitrile from laboratory generation to final destruction, highlighting the critical emission control step.
Figure 1: End-to-end waste routing and disposal workflow for 6-Methyl-9H-carbazole-3-carbonitrile.
References
- Guidechem. "9H-carbazole-3-carbonitrile 57102-93-9 wiki - Guidechem".
- Sigma-Aldrich. "SAFETY DATA SHEET - Sigma-Aldrich".
- U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites".
- Carl Roth. "Safety Data Sheet: Carbazole".
Sources
Personal protective equipment for handling 6-Methyl-9H-carbazole-3-carbonitrile
Handling 6-Methyl-9H-carbazole-3-carbonitrile requires a rigorous, scientifically grounded approach to laboratory safety. As a building block frequently utilized in organic electronics and pharmaceutical drug discovery, this compound presents specific handling challenges due to its structural topology and physical state.
This guide provides drug development professionals and synthetic chemists with a self-validating, step-by-step operational framework for the safe handling, reaction setup, and disposal of this carbazole derivative.
Chemical Identity & Quantitative Data
Before handling, it is critical to understand the physicochemical properties that dictate the compound's behavior in an ambient laboratory environment. The addition of a methyl group to the carbazole-carbonitrile scaffold increases its lipophilicity, directly impacting its transdermal absorption potential.
| Property | Value |
| Chemical Name | 6-Methyl-9H-carbazole-3-carbonitrile |
| CAS Number | 412284-36-7[1] |
| Molecular Formula | C14H10N2 |
| Molecular Weight | 206.24 g/mol |
| Physical State | Solid Powder (Typically light yellow to off-white) |
| Topological Polar Surface Area (TPSA) | 39.6 Ų[2] |
Mechanistic Toxicology & Hazard Profile
To build a robust safety protocol, we must move beyond merely reading Safety Data Sheets (SDS) and understand the causality of the chemical's toxicity. Based on structurally analogous carbazole-carbonitriles, this compound triggers[3].
-
DNA Intercalation Risk: Carbazoles are highly planar, rigid, polycyclic aromatic systems. This specific structural topology allows them to intercalate between DNA base pairs, which can inhibit critical enzymes like [4]. Consequently, systemic exposure carries potential cytotoxic and mutagenic risks.
-
Aryl Nitrile Metabolic Activation: The -CN group on the aromatic ring acts as an electrophilic center. In biological systems, aryl nitriles can undergo[5], potentially forming reactive intermediates that covalently bind to off-target cellular proteins.
-
Particulate Hazard: As a fine, lipophilic powder, it is highly susceptible to electrostatic aerosolization. Inhalation bypasses primary dermal barriers, leading to deep pulmonary deposition and rapid systemic absorption.
Personal Protective Equipment (PPE) Matrix
Every piece of PPE chosen must act as a deliberate countermeasure to the compound's mechanistic hazards.
| PPE Category | Specification | Scientific Rationale & Causality |
| Gloves | Double-layered Nitrile (min 0.11 mm thickness) | Nitrile provides excellent resistance to solid particulate penetration. Double-gloving mitigates the risk of micro-tears during spatulation, preventing transdermal absorption of the lipophilic carbazole scaffold. |
| Eye Protection | Snug-fitting Splash Goggles | Prevents ocular exposure to fine airborne dust. The rigid planar structure of the carbazole can cause severe micro-abrasions to the cornea, exacerbating the H319 (eye irritation) hazard. |
| Respirator | N95/P100 Particulate Respirator | Mandatory if handling outside of a Class II fume hood. Prevents inhalation of aerosolized powder (H335), blocking particles that would otherwise bypass upper respiratory cilia. |
| Body | Flame-retardant Lab Coat (Nomex/Cotton) | Protects against static discharge during weighing and provides a barrier against the electrostatic clinging of the powder to everyday clothing. |
Standard Operating Procedure (SOP): Handling & Reaction Setup
This step-by-step methodology ensures a self-validating system where each action prevents the failure of the next.
Phase 1: Preparation & Weighing
-
Environmental Control: Verify that the fume hood face velocity is operating between 80–100 feet per minute (fpm). Do not place the analytical balance near the front airfoil, as turbulent airflow will aerosolize the powder.
-
Static Mitigation: Carbazole powders are highly lipophilic and prone to electrostatic charging. Static buildup causes the powder to repel from the spatula, increasing inhalation risk. Use an anti-static gun (e.g., Zerostat) on the weighing boat and utilize a grounded, stainless-steel spatula.
-
Closed Tare Method: Weigh the empty reaction vial, cap it, and tare the balance. Transfer the vial to the fume hood, add the 6-Methyl-9H-carbazole-3-carbonitrile, cap the vial tightly, and return it to the balance to determine the exact mass. Causality: This prevents powder aerosolization in the ambient lab environment during transit.
Phase 2: Reaction Execution
-
Solvent Addition: When dissolving the compound, add the reaction solvent (e.g., DMF, DMSO, or DCM) slowly down the interior side of the flask. This washes down any residual powder clinging to the glass neck, ensuring accurate stoichiometry and preventing dry powder from escaping through the condenser.
-
Inert Atmosphere: If the synthetic workflow involves transition metal catalysts (e.g., Buchwald-Hartwig aminations common for carbazoles), purge the reaction vessel with Argon or Nitrogen using a Schlenk line to prevent oxidative degradation of the catalyst or the carbazole amine.
Experimental Workflow & Containment Logic
Operational workflow and containment logic for handling 6-Methyl-9H-carbazole-3-carbonitrile.
Decontamination & Spill Response
In the event of a localized spill inside the fume hood, execute the following protocol:
-
Dust Suppression: Do NOT dry sweep. Dry sweeping generates airborne particulates, bypassing primary containment. Gently cover the spilled powder with absorbent paper towels dampened with isopropanol or water.
-
Collection: Carefully scoop the damp, agglomerated material using a non-sparking tool into a designated hazardous waste container.
-
Chemical Decontamination: Wipe the affected surface area with a 10% sodium hypochlorite (bleach) solution to degrade residual organics, followed by a final wipe with isopropanol to remove any lingering lipophilic traces.
Waste Segregation & Disposal Plan
Improper disposal of aryl nitriles can lead to environmental contamination and dangerous cross-reactivity in waste streams.
-
Solid Waste: Dispose of all contaminated PPE, weighing boats, spatulas, and paper towels in a clearly labeled "Solid Hazardous Waste - Toxic Organics" bin. This waste must be destined for high-temperature incineration to ensure complete thermal destruction of the carbazole ring.
-
Liquid Waste: Segregate reaction filtrates into "Non-Halogenated Organic Waste" (or Halogenated, depending on the reaction solvent). Critical: Do not mix nitrile-containing waste with strong aqueous acidic waste streams to prevent potential, albeit rare, exothermic nitrile hydrolysis.
References
-
Ceramella, J., et al. "5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics." Pharmaceuticals, 2023. Available at:[Link]
-
ACS Publications. "Reversible Covalent Inhibition & Aryl Nitrile Reactivity." ACS Chemical Biology, 2024. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
